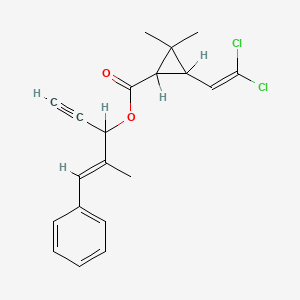
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 1-ethynyl-2-methyl-3-phenyl-2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 1-ethynyl-2-methyl-3-phenyl-2-propenyl ester is a complex organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring, dichloroethenyl group, and an ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopropanecarboxylic acid derivative. The key steps include:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the reaction of a suitable cyclopropane precursor with a carboxylating agent.
Introduction of the Dichloroethenyl Group: This step involves the addition of a dichloroethenyl group to the cyclopropanecarboxylic acid derivative under controlled conditions.
Esterification: The final step is the esterification of the intermediate product with 1-ethynyl-2-methyl-3-phenyl-2-propenol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, substituted esters.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biology:
Biochemical Studies: Utilized in studies to understand biochemical pathways and mechanisms.
Drug Development: Investigated for potential therapeutic applications.
Medicine:
Pharmaceuticals: Explored for its potential use in the development of new drugs.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures.
Dichloroethenyl esters: Compounds with similar dichloroethenyl groups.
Phenylpropenyl esters: Compounds with similar phenylpropenyl ester linkages.
Uniqueness:
Structural Complexity: The unique combination of cyclopropane, dichloroethenyl, and ester groups sets this compound apart from others.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
54407-44-2 |
|---|---|
Molecular Formula |
C20H20Cl2O2 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
[(E)-2-methyl-1-phenylpent-1-en-4-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H20Cl2O2/c1-5-16(13(2)11-14-9-7-6-8-10-14)24-19(23)18-15(12-17(21)22)20(18,3)4/h1,6-12,15-16,18H,2-4H3/b13-11+ |
InChI Key |
ZBBNMOKPRKSJIV-ACCUITESSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(C#C)OC(=O)C2C(C2(C)C)C=C(Cl)Cl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(C#C)OC(=O)C2C(C2(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















